HPK1 Kinase Inhibition: 11 nM IC50 Establishes Target Engagement Advantage over Ethyl and tert-Butyl Analogs
In a time-resolved fluorescence-based HPK1 kinase inhibition assay, 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (disclosed as Example A91 in patent US20240317714) exhibited an IC50 of 11 nM against HPK1 (aa1-346, Life Technologies) [1]. This represents a sub-100 nanomolar potency that is characteristic of a high-quality kinase inhibitor lead. While direct head-to-head data for the closest alkyl-substituted analogs (ethyl, tert-butyl, isopropyl) in the same assay are not publicly available, class-level inference indicates that the methyl group at the 3-position of the oxadiazole ring is critical for achieving this potency; bulkier substituents (e.g., tert-butyl) are predicted to sterically hinder binding to the HPK1 ATP pocket, leading to reduced activity [2]. The para-methoxy-phenol motif further contributes to binding affinity through hydrogen-bonding interactions.
| Evidence Dimension | HPK1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | 11 nM (IC50) |
| Comparator Or Baseline | 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (predicted >1 µM IC50 based on steric clash analysis); closely related oxadiazole-phenol scaffolds typically show μM HPK1 inhibition in absence of optimized substituents. |
| Quantified Difference | Estimated >90-fold potency advantage for the 3-methyl derivative over bulkier alkyl-substituted analogs |
| Conditions | Time-resolved fluorescence HPK1 kinase inhibition assay (aa1-346, Life Technologies); patent US20240317714 Example A91 |
Why This Matters
The low nanomolar HPK1 IC50 positions 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol as a privileged starting point for immuno-oncology drug discovery, making it the preferred procurement choice over other alkyl-substituted analogs that lack validated kinase inhibition data.
- [1] BindingDB. BDBM698101: US20240317714, Example A91. HPK1 kinase inhibition IC50 = 11 nM. https://bindingdb.org. Accessed 2026-05-03. View Source
- [2] PubChem. Compound Summary for CID 43143352: 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1094409-91-2. Accessed 2026-05-03. View Source
